5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide
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Overview
Description
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. It is a chlorinated nitroaromatic compound that is used as an intermediate in the synthesis of various chemical products. This compound is known for its applications in the pharmaceutical and chemical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chloro-5-nitrotoluene followed by sulfonation
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, water).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-Chloro-2-methyl-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.
Scientific Research Applications
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrotoluene: A precursor in the synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide.
5-Chloro-2,4-dinitrotoluene: Another chlorinated nitroaromatic compound with similar chemical properties.
4-Chloro-2-nitroaniline: A related compound with a nitro group and a chlorine atom on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonamide group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYZHHBOOLVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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